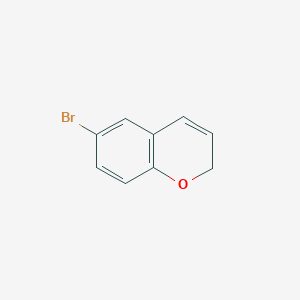

6-bromo-2H-chromene

描述

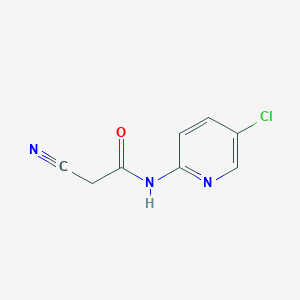

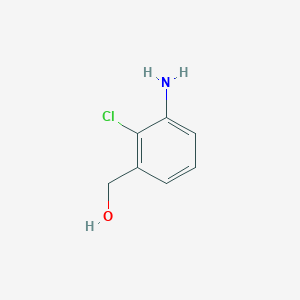

6-Bromo-2H-chromene is a heterocyclic compound . It belongs to the class of chromene derivatives and has gained significant attention due to its potential applications in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 6-bromo-2H-chromene involves various reactions. For instance, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis

The structure of 6-bromo-2H-chromene was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .Chemical Reactions Analysis

The reaction mechanism involved a number of steps, starting with the fast reaction between reactants to generate an intermediate. The consumption of the intermediate and another reactant was studied using a UV-vis technique and it was found to follow a first-order kinetics . The kinetics data showed that one of the steps of the proposed mechanism was the rate-determining step .Physical And Chemical Properties Analysis

6-Bromo-2H-chromene is a solid at room temperature . Its molecular weight is 236.07 . It has a boiling point of 360.6°C at 760 mmHg .科学研究应用

Antiproliferative Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 6-bromo-2H-chromene is used in the synthesis of new heterocycles that act as potential antiproliferative agents . These compounds are tested for their cytotoxic activity against numerous types of cancers .

- Methods of Application: The compound is synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .

- Results: The results revealed that pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .

G Protein-Coupled Receptor Agonists

- Scientific Field: Biochemistry

- Application Summary: 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives of 6-bromo-2H-chromene have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35.

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.

- Results: The outcomes of this application are not specified in the source.

Synthesis of New Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: 6-bromo-2H-chromene is used in the synthesis of new heterocycles . These compounds are synthesized from various derivatives of 6-bromo-2H-chromene .

- Methods of Application: The compound is synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .

- Results: The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .

Privileged Scaffolds in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Application Summary: Chromenes, including 6-bromo-2H-chromene, are considered privileged scaffolds in medicinal chemistry . They are widely distributed in a plethora of biologically active natural products, drugs, and therapeutic leads .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of this application are not specified in the source .

Supramolecular Assembly Exploration

- Scientific Field: Crystallography

- Application Summary: 6-bromo-2H-chromene has been used in the exploration of supramolecular assembly . This involves studying how molecules interact and assemble to form larger structures .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of this application are not specified in the source .

Versatile Scaffold in Pharmaceutical Chemistry

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 2H-chromene, including 6-bromo-2H-chromene, is widely used as a versatile scaffold in pharmaceutical chemistry and drug innovation science . It forms the basic skeleton of a number of natural and synthetic molecules possessing diverse biological activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of this application are not specified in the source .

安全和危害

未来方向

The synthesis of coumarins and their derivatives, including 6-bromo-2H-chromene, has attracted considerable attention from organic and medicinal chemists due to their diverse pharmacological and biological activities . Therefore, facilitating further developments and approaches for their synthesis is a promising future direction .

属性

IUPAC Name |

6-bromo-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNWANXDKHOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437191 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2H-chromene | |

CAS RN |

18385-87-0 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)